3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid
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Overview
Description
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonic acid group, a cyano group, and an amino group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanopropan-2-ylamine with propane-1-sulfonic acid under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropane-1-sulfonic acid: Similar in structure but lacks the cyano group.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the cyano group.
Uniqueness
3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the cyano and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
819864-38-5 |
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Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(2-cyanopropan-2-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-4-3-5-13(10,11)12/h9H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
VVXYXRWXKKYLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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